molecular formula C11H15NO5 B14459199 (Formylimino)di-2,1-ethanediyl acrylate CAS No. 66028-30-6

(Formylimino)di-2,1-ethanediyl acrylate

Cat. No.: B14459199
CAS No.: 66028-30-6
M. Wt: 241.24 g/mol
InChI Key: MUNQTANGTJVMDW-UHFFFAOYSA-N
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Description

"(Formylimino)di-2,1-ethanediyl acrylate" is a synthetic organic compound characterized by a central formyl-substituted imino group (-N=CHO) bridging two ethylene (ethane-1,2-diyl) units, each esterified with acrylate groups.

  • Molecular Formula: Hypothetically, replacing substituents in analogs like "(Acetylimino)di-2,1-ethanediyl diacetate" (C₁₀H₁₇NO₅) with acrylate (C₃H₃O₂⁻) instead of acetate (C₂H₃O₂⁻) would yield C₁₄H₁₇NO₅.
  • Applications: Likely used in polymer chemistry (e.g., crosslinking agents or reactive monomers), similar to dimethylaminoethyl acrylate .

Properties

CAS No.

66028-30-6

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-[formyl(2-prop-2-enoyloxyethyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C11H15NO5/c1-3-10(14)16-7-5-12(9-13)6-8-17-11(15)4-2/h3-4,9H,1-2,5-8H2

InChI Key

MUNQTANGTJVMDW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCN(CCOC(=O)C=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Formylimino)di-2,1-ethanediyl acrylate typically involves the reaction of acryloyl chloride with N,N-bis(2-hydroxyethyl)formamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Formylimino)di-2,1-ethanediyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield various polymers, while substitution reactions produce different derivatives .

Scientific Research Applications

(Formylimino)di-2,1-ethanediyl acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Formylimino)di-2,1-ethanediyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares "(Formylimino)di-2,1-ethanediyl acrylate" with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups
This compound (Hypothetical) C₁₄H₁₇NO₅ ~279.29 Formyl (-CHO), Acrylate Imino, Ester, Alkene
(Acetylimino)di-2,1-ethanediyl diacetate C₁₀H₁₇NO₅ 231.25 Acetyl (-COCH₃), Acetate Imino, Ester
2-(Dimethylamino)ethyl acrylate C₇H₁₃NO₂ 143.18 Dimethylamino (-N(CH₃)₂) Amine, Ester, Alkene
Benzoic acid, 4-(dimethylamino)-, methylimino ester C₂₀H₂₂N₂O₄ ~354.41 Methyl (-CH₃), Benzoate Imino, Ester, Aromatic
[(2-Hydroxyethyl)imino]di-2,1-ethanediyl dioleate C₇₈H₁₄₁NO₉ 1236.96 Hydroxyethyl (-CH₂CH₂OH), Oleate Imino, Ester, Unsaturated fatty acid

Key Differences and Implications

Reactivity and Stability
  • Formyl vs. Acetyl/Methyl Groups : The formyl group in the target compound increases electrophilicity compared to acetyl () or methyl () substituents, making it more reactive in condensation or crosslinking reactions .
  • Acrylate vs. Fatty Acid Esters : Acrylate esters (C=C bond) enable polymerization, unlike saturated esters in , which are tailored for lipid-based applications (e.g., surfactants) .
Regulatory Considerations
  • The formyl derivative may require similar regulatory scrutiny.

Research Findings and Data Gaps

  • Synthetic Feasibility: The synthesis route for "this compound" could mirror methods for acetyl analogs (e.g., esterification of formylimino diol with acrylic acid) .
  • Thermal Properties : Analogous compounds like dioleate esters exhibit high boiling points (~708°C) , suggesting the target compound may also require high-temperature processing.
  • Data Limitations: No direct experimental data (e.g., spectral or toxicity profiles) were found in the evidence, necessitating further research.

Biological Activity

(Formylimino)di-2,1-ethanediyl acrylate is a compound belonging to the class of acrylates, which are widely studied for their biological activities and potential applications in various fields, including medicine and materials science. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mutagenicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its acrylate backbone with a formylimino functional group. The general structure can be represented as follows:

C3H5NO2\text{C}_3\text{H}_5\text{N}\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Toxicological Effects

Research indicates that compounds within the acrylate family, including this compound, can exhibit various toxicological effects. Key findings include:

  • Liver and Kidney Toxicity : High doses of acrylates have been associated with decreased body weight gain and liver toxicity in laboratory studies. These effects were observed in animal models exposed to varying concentrations of acrylates .
  • Mutagenicity : Studies have shown that acrylates can induce chromosomal aberrations in mammalian cells. For instance, this compound may exhibit clastogenic properties, which means it can cause breaks in chromosomes leading to mutations .

Case Studies

Several case studies provide insights into the biological activity of this compound:

Table of Biological Effects

Biological ActivityObserved EffectReference
Liver ToxicityDecreased body weight gain
Chromosomal AberrationsInduction of chromosomal damage
MutagenicityInduced mutations in mammalian cells

Mechanistic Insights

The mechanisms underlying the biological activity of this compound involve interactions with cellular macromolecules such as DNA and proteins. The clastogenic activity observed suggests that it may form adducts with nucleophilic sites in DNA, leading to mutations. Additionally, the reactivity of the formylimino group could facilitate Michael-type additions with nucleophiles present in biological systems .

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